4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one
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Overview
Description
4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one is a fluorinated organic compound with the molecular formula C3F4O3 and a molecular weight of 160.02 g/mol . It is a clear liquid with a sweet odor and is soluble in water . This compound is known for its high chemical stability, low surface tension, and good thermal resistance, making it potentially useful in various applications .
Preparation Methods
The preparation methods for 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one have not been widely reported in the literature . it is generally synthesized through the reaction of fluorinated precursors under specific conditions. One common method involves the reaction of 2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl anion with ethyl fluoroacetate, followed by acid hydrolysis . The exact reaction conditions and industrial production methods are still under research and development .
Chemical Reactions Analysis
4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: It reacts with lithium to form lithium 4,4,5,5-tetrafluoro-1,3-dioxolane-2-one.
Addition Reactions: It can react with piperazine to form 1-(4’-nitrophenyl)piperazine.
Common reagents used in these reactions include lithium and piperazine, and the major products formed are lithium 4,4,5,5-tetrafluoro-1,3-dioxolane-2-one and 1-(4’-nitrophenyl)piperazine .
Scientific Research Applications
4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one has several scientific research applications:
Electrolyte Additive: It is used as an electrolyte additive in carbonate systems to improve the performance of lithium-ion batteries.
Solvent: It serves as a solvent in various chemical reactions due to its stability and solubility in water.
Organic Synthesis: It is utilized in the synthesis of pyrimidines and other organic compounds.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one involves its interaction with lithium ions to form stable complexes. This interaction enhances the performance of lithium-ion batteries by forming a protective layer on the electrode surface, which reduces degradation and improves battery life . The molecular targets and pathways involved in this process are primarily related to the stabilization of the electrolyte and the formation of a solid electrolyte interphase (SEI) layer .
Comparison with Similar Compounds
4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one is unique due to its high fluorine content, which imparts exceptional chemical stability and thermal resistance. Similar compounds include:
Ethylene Carbonate (C3H4O3): A cyclic carbonate used as a solvent and electrolyte additive in lithium-ion batteries.
Propylene Carbonate (C4H6O3): Another cyclic carbonate with similar applications but lower fluorine content.
Dimethyl Carbonate (C3H6O3): A non-fluorinated carbonate used as a solvent and reagent in organic synthesis.
These compounds share similar applications but differ in their chemical properties and performance due to the presence or absence of fluorine atoms .
Properties
IUPAC Name |
4,4,5,5-tetrafluoro-1,3-dioxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F4O3/c4-2(5)3(6,7)10-1(8)9-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZHZBFVQSUQDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)OC(C(O1)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552020 |
Source
|
Record name | 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183301-46-4 |
Source
|
Record name | 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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